molecular formula C12H12O4 B1618995 2,4-dioxopentan-3-yl benzoate CAS No. 4620-47-7

2,4-dioxopentan-3-yl benzoate

Cat. No. B1618995
Key on ui cas rn: 4620-47-7
M. Wt: 220.22 g/mol
InChI Key: VWWVUXIKLRIRAZ-UHFFFAOYSA-N
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Patent
US07547709B2

Procedure details

Sodium benzoate (106.5 g, 0.74 mol) is suspended in 500 ml of dry DMSO in a three necked flask equipped with a mechanical stirrer and under a gentle stream of argon. Chloroacetylacetone (50 g, 0.37 mol) is then added and the resulting orange mixture is stirred vigorously. After 3 hours the reaction is complete (TLC hexane/ethyl acetate 8/2); the melange is cooled by means of iced water and diluted with 500 ml of water. The solution is then extracted into ether (3×400 ml), washed with water (2×1 L), dried over Na2SO4 and concentrated to dryness in vacuo. The resulting viscous orange oil is pure enough for the next step. The yield is 81.4 g (100%).
Name
Sodium benzoate
Quantity
106.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O-:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+].Cl[CH2:12][C:13]([CH2:15][C:16](=[O:18])[CH3:17])=[O:14].CCCCCC.C(OCC)(=O)C>CS(C)=O.O>[C:13]([CH:15]([O:8][C:1](=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:16](=[O:18])[CH3:17])(=[O:14])[CH3:12] |f:0.1,3.4|

Inputs

Step One
Name
Sodium benzoate
Quantity
106.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Na+]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
ClCC(=O)CC(C)=O
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting orange mixture is stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer and under a gentle stream of argon
EXTRACTION
Type
EXTRACTION
Details
The solution is then extracted into ether (3×400 ml)
WASH
Type
WASH
Details
washed with water (2×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(=O)C(C(C)=O)OC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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